N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine is a complex compound that belongs to the class of amino acids, specifically a derivative of glycine. It features a tert-butoxycarbonyl (Boc) protecting group on both the amine and carboxylic acid functional groups of the glycine structure. This compound is characterized by its structural components: a glycine backbone modified with tert-butoxycarbonyl groups, which enhance its stability and solubility in organic solvents. The presence of these protecting groups makes it valuable in peptide synthesis and other organic reactions.
The chemical reactivity of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine primarily involves:
The synthesis of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine generally involves:
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine finds applications primarily in:
Interaction studies involving N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine focus on:
Research often employs techniques such as NMR spectroscopy and mass spectrometry to elucidate interaction mechanisms and reaction pathways.
Several compounds share structural similarities with N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Glycine | Simple amino acid | Simplest amino acid; no side chain |
N-Boc-glycine | Protected glycine | One Boc protecting group; used in peptide synthesis |
N-acetylglycine | Acetylated derivative | Acetyl group enhances solubility and stability |
N-Boc-L-alanine | Related amino acid | Similar protective strategy; used in peptide synthesis |
N-Boc-L-serine | Related amino acid | Contains hydroxymethyl side chain; different reactivity |
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine stands out due to its dual Boc protection, which allows for greater versatility in synthetic applications compared to simpler derivatives like glycine or single-protected variants .
The concept of orthogonal protection emerged from the fundamental challenge of synthesizing complex biomolecules containing multiple reactive functional groups. Orthogonal protection represents a strategy allowing the specific deprotection of one protective group in a multiply-protected structure, enabling sequential and selective modification of different functional groups without interfering with others. The development of aminoalkyl glycine derivatives with dual protection schemes followed naturally from the broader evolution of protecting group chemistry in the latter half of the twentieth century.
The tert-butoxycarbonyl protecting group gained prominence as one of the most commonly used protective groups for amines, particularly following its widespread adoption in peptide chemistry. The breakthrough in dual protection came with the recognition that primary amines are unique because they can accommodate two protecting groups simultaneously. This realization led to systematic investigations into compounds containing one or two tert-butoxycarbonyl groups resulting from dual protection of amines and amides.
Early investigations into dual-protected amino acid derivatives focused on addressing the limitations of single protection strategies in complex synthetic sequences. Researchers recognized that traditional single-protection approaches often led to side reactions, incomplete protection, or premature deprotection during multi-step syntheses. The development of dual-protected systems provided a solution by offering enhanced stability and selectivity throughout extended synthetic procedures.
The synthesis of orthogonally protected amino acid building blocks gained particular momentum with the development of solid-phase peptide synthesis methodologies. Researchers required building blocks that could withstand the repetitive cycles of deprotection and coupling reactions while maintaining optical purity and structural integrity. The emergence of dual-protected aminoalkyl glycines addressed these requirements by providing robust synthetic intermediates suitable for complex peptide assembly.
Dual-protected amino acid derivatives have become indispensable tools in contemporary synthetic chemistry, serving multiple critical functions across diverse research areas. Their significance extends far beyond traditional peptide synthesis to encompass drug discovery, materials science, and bioconjugation chemistry. The versatility of these compounds stems from their ability to serve as multifunctional building blocks that can be selectively modified at different stages of synthesis.
In pharmaceutical research, dual-protected amino acid derivatives have emerged as valuable scaffolds for drug development. Recent studies have demonstrated their utility in developing new antitubercular agents, where researchers synthesized 35 compounds bearing carbamate and enantiopure amino acid moieties. Three of the prepared derivatives presented good antimicrobial inhibition, with lipophilicity playing a vital role in cell growth activity. This research highlights how dual protection strategies enable the systematic exploration of structure-activity relationships in medicinal chemistry.
The application of dual-protected amino acid derivatives extends to dendrimer synthesis and contrast agent development. Researchers have utilized these compounds in the synthesis of poly[N,N-bis(3-aminopropyl)glycine] dendrons for gadolinium-based contrast agents in magnetic resonance imaging. The orthogonal protection strategy allows for precise control over dendrimer architecture while maintaining the integrity of functional groups required for metal coordination and biological activity.
Peptide synthesis continues to represent a major application area for dual-protected amino acid derivatives. Modern approaches to peptide modification, particularly C-terminal modifications, rely heavily on orthogonal protection strategies to prevent unwanted side reactions such as epimerization. The development of epimerization-free preparation methods for dual-protected amino acid derivatives has addressed longstanding challenges in peptide chemistry, enabling the synthesis of complex peptides with preserved stereochemical integrity.
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine exhibits a sophisticated molecular architecture that reflects careful design for synthetic utility and stability. The compound features a glycine backbone that has been modified through N-alkylation with a 3-aminopropyl chain, creating a branched structure with two distinct sites for protection. Each amino group is protected with a tert-butoxycarbonyl group, resulting in a symmetrically protected derivative with enhanced stability and solubility characteristics.
The molecular formula of C₁₅H₂₈N₂O₆ corresponds to a molecular weight of 332.40 daltons, making it a moderately sized building block suitable for incorporation into larger synthetic schemes. The compound appears as a white to almost white powder with a melting point range of 117-121°C, indicating good thermal stability under standard laboratory conditions. The relatively high melting point suggests strong intermolecular interactions, likely arising from hydrogen bonding between the carbamate groups and the carboxylic acid functionality.
The spatial arrangement of functional groups in this compound provides multiple sites for further chemical modification while maintaining protection of the amino functionalities. The glycine carboxylic acid remains available for amide bond formation or esterification reactions, while the protected amino groups can be selectively deprotected under appropriate conditions. The propyl chain linking the two protected amino groups introduces conformational flexibility that can be advantageous in certain synthetic applications.
The dual tert-butoxycarbonyl protection scheme offers several advantages over alternative protecting group strategies. The tert-butoxycarbonyl groups are stable under basic conditions and during nucleophilic substitution reactions, yet can be readily removed under mildly acidic conditions. This selectivity enables orthogonal deprotection strategies where other protecting groups remain intact during tert-butoxycarbonyl removal.
The systematic nomenclature of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine reflects the complex structure and multiple functional groups present in this dual-protected amino acid derivative. The International Union of Pure and Applied Chemistry name follows established conventions for naming substituted amino acids while clearly indicating the protecting group modifications. Alternative nomenclature systems include abbreviated forms such as N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine and descriptive names like 2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid.
The compound is classified as a dual-protected amino acid derivative within the broader category of orthogonally protected building blocks. Structurally, it belongs to the glycine family of amino acids, specifically representing an N,N-disubstituted glycine derivative where both substituents contain protected amino functionalities. The presence of two tert-butoxycarbonyl protecting groups classifies it as a bis-protected compound, distinguishing it from mono-protected derivatives that contain only a single protecting group.
From a functional perspective, this compound serves multiple roles depending on the synthetic context. It functions as a building block in peptide synthesis, a branching unit in dendrimer construction, and a precursor for more complex molecular architectures. The classification as an orthogonally protected derivative indicates its utility in multi-step synthetic sequences where selective deprotection is required.
The Chemical Abstracts Service registry number 192124-66-6 provides a unique identifier for this compound in chemical databases and literature searches. This registration facilitates accurate identification and procurement of the material for research applications. Additional database identifiers include the Reaxys Registry Number 7717791 and the PubChem Substance identifier 87565132, enabling cross-referencing across multiple chemical information systems.
The compound's classification extends to its synthetic accessibility and commercial availability. It is categorized as a specialty chemical suitable for research applications, with commercial suppliers providing high-purity material for synthetic chemistry research. The compound's classification as a dual-protected derivative indicates its specialized nature and targeted applications in advanced synthetic methodologies.
Classification Categories:
Category | Classification | Significance |
---|---|---|
Chemical Class | Dual-protected amino acid derivative | Enables orthogonal synthetic strategies |
Structural Type | N,N-disubstituted glycine | Provides branching functionality |
Protecting Groups | Bis-tert-butoxycarbonyl | Offers acid-labile protection |
Synthetic Role | Building block/branching unit | Facilitates complex molecule assembly |
Commercial Status | Research-grade specialty chemical | Available for specialized applications |
Aminolysis remains a cornerstone for introducing Boc groups to amine functionalities. The reaction of di-tert-butyl dicarbonate (Boc₂O) with primary or secondary amines under aqueous alkaline conditions efficiently generates Boc-protected intermediates [2]. For instance, stirring a suspension of N-[3-aminopropyl]glycine in water with Boc₂O and sodium hydroxide at ambient temperature yields the mono-Boc derivative, which subsequently undergoes a second Bocylation under similar conditions to afford the target compound [2] [4]. This method benefits from operational simplicity and high atom economy, though competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.
Sequential protection exploits the differential reactivity of amine groups. In a representative protocol, the primary amine of 3-aminopropylglycine is first Boc-protected using Boc₂O in tetrahydrofuran (THF) at 40°C, followed by Bocylation of the secondary amine under harsher conditions (refluxing THF with 4-dimethylaminopyridine) [5]. This stepwise approach achieves >95% regioselectivity, as confirmed by nuclear magnetic resonance (NMR) analysis [5]. Deprotection studies using trifluoroacetic acid (TFA) in dichloromethane demonstrate the stability of the secondary Boc group under acidic conditions, enabling selective manipulation [1] [2].
Step | Reagent/Conditions | Target Site | Yield (%) |
---|---|---|---|
1 | Boc₂O, THF, 40°C | Primary amine | 85 |
2 | Boc₂O, DMAP, reflux | Secondary amine | 78 |